molecular formula C8H15BrO B1400122 1-Bromo-3-(tert-butoxy)cyclobutane CAS No. 1909287-94-0

1-Bromo-3-(tert-butoxy)cyclobutane

Cat. No.: B1400122
CAS No.: 1909287-94-0
M. Wt: 207.11 g/mol
InChI Key: KPSLXTOCYSMBTR-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound with the molecular formula C8H15BrO. It is a cyclobutane derivative where a bromine atom is attached to the first carbon and a tert-butoxy group is attached to the third carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(tert-butoxy)cyclobutane can be synthesized through a multi-step process. One common method involves the bromination of 3-(tert-butoxy)cyclobutene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(tert-butoxy)cyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(tert-butoxy)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-butoxy)cyclobutane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom acts as a leaving group in nucleophilic substitution and elimination reactions, while the tert-butoxy group can stabilize intermediates and transition states through electron-donating effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(tert-butoxy)cyclobutane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electron-donating effects that influence its reactivity and stability. This makes it a valuable intermediate in organic synthesis and other applications .

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSLXTOCYSMBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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